N-(5-bromo-2-methoxybenzylidene)-4-(1-naphthylmethyl)-1-piperazinamine
Description
N-(5-bromo-2-methoxybenzylidene)-4-(1-naphthylmethyl)-1-piperazinamine is a Schiff base derivative characterized by a benzylidene moiety substituted with bromo and methoxy groups at the 5- and 2-positions, respectively, and a piperazine ring functionalized with a 1-naphthylmethyl group.
Condensation: Reaction of 5-bromo-2-methoxybenzaldehyde with 4-(1-naphthylmethyl)piperazine under acidic conditions (e.g., p-toluenesulfonic acid in dioxane), as seen in analogous syntheses of related imine derivatives .
Purification: Chromatographic separation (e.g., silica gel with hexane/ethyl acetate mixtures) and crystallization, consistent with methods for similar compounds .
Propriétés
IUPAC Name |
(E)-1-(5-bromo-2-methoxyphenyl)-N-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]methanimine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24BrN3O/c1-28-23-10-9-21(24)15-20(23)16-25-27-13-11-26(12-14-27)17-19-7-4-6-18-5-2-3-8-22(18)19/h2-10,15-16H,11-14,17H2,1H3/b25-16+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOBNTFNZPXCDJA-PCLIKHOPSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)C=NN2CCN(CC2)CC3=CC=CC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)Br)/C=N/N2CCN(CC2)CC3=CC=CC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24BrN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Activité Biologique
N-(5-bromo-2-methoxybenzylidene)-4-(1-naphthylmethyl)-1-piperazinamine is a compound of interest due to its potential biological activities. This hydrazone derivative, characterized by the presence of both a methoxy and a bromo substituent, has garnered attention for its pharmacological properties. This article aims to provide a comprehensive overview of its biological activity, supported by data tables and research findings.
Chemical Structure and Properties
The compound can be described by the following structural formula:
This structure features a piperazine ring, which is known for its versatility in medicinal chemistry, contributing to the compound's interaction with various biological targets.
Antiproliferative Activity
Research has indicated that derivatives of hydrazones, including N-(5-bromo-2-methoxybenzylidene)-4-(1-naphthylmethyl)-1-piperazinamine, exhibit significant antiproliferative effects against various cancer cell lines. A study demonstrated that related compounds displayed IC50 values ranging from 1.2 µM to 5.3 µM against MCF-7 breast cancer cells, suggesting that modifications in the hydrazone structure can enhance biological efficacy .
Antioxidant Activity
The antioxidant capacity of this compound has also been assessed. Compounds bearing methoxy groups have shown improved antioxidative properties, primarily due to their ability to donate hydrogen atoms or electrons, stabilizing free radicals. This property is critical in mitigating oxidative stress, which is linked to various diseases including cancer .
Antibacterial Activity
In addition to antiproliferative and antioxidant activities, N-(5-bromo-2-methoxybenzylidene)-4-(1-naphthylmethyl)-1-piperazinamine has been evaluated for antibacterial properties. Certain derivatives have demonstrated significant antibacterial activity against Gram-positive bacteria such as Enterococcus faecalis, with minimal inhibitory concentrations (MIC) reported as low as 8 µM .
Summary of Biological Activities
| Activity Type | Cell Line/Organism | IC50/MIC Value | Reference |
|---|---|---|---|
| Antiproliferative | MCF-7 | 1.2 - 5.3 µM | |
| Antioxidant | Various | Not specified | |
| Antibacterial | E. faecalis | 8 µM |
Case Study 1: Synthesis and Evaluation
A recent study synthesized several derivatives of hydrazones, including the target compound. The evaluation revealed that modifications at the N atom significantly influenced both antioxidant and antiproliferative activities. For instance, compounds with hydroxyl and methoxy substitutions exhibited enhanced activity compared to their unsubstituted counterparts .
Case Study 2: Structure-Activity Relationship (SAR)
The structure-activity relationship (SAR) analysis highlighted that the presence of electron-donating groups like methoxy enhances the biological activity of hydrazone derivatives. The study indicated that specific substitutions could lead to selective targeting of cancer cells while minimizing toxicity towards normal cells .
Comparaison Avec Des Composés Similaires
Comparison with Structurally Similar Compounds
The compound’s structural and functional uniqueness is highlighted through comparisons with analogs (Table 1).
Table 1: Structural and Physicochemical Comparisons
*Inferred molecular formula based on structural analogs.
Substituent Effects on Reactivity and Bioactivity
- Electron-Donating vs. This difference could influence metabolic stability or receptor-binding kinetics.
- Aromatic vs. Heterocyclic Cores :
Replacement of benzylidene with a thienyl group (as in ) introduces a sulfur atom, altering electronic properties and solubility. Thiophene’s smaller size may reduce steric hindrance but limit π-π stacking interactions critical for target engagement. - In contrast, SANT-1’s benzyl group offers less bulk but greater conformational flexibility.
Physicochemical and Pharmacokinetic Insights
- Collision Cross-Section (CCS) :
The analog in exhibits a CCS of 195.1 Ų for [M+H]⁺, suggesting a compact conformation. The target compound’s CCS is likely higher due to its methoxy group’s steric demand, though empirical data is lacking. - Solubility and LogP: Methoxy and bromo substituents may increase lipophilicity (higher LogP) compared to the nitro-containing analog , which has polar NO₂ groups. Thienyl derivatives could exhibit intermediate solubility due to sulfur’s moderate polarity.
Q & A
Q. Methodological Answer :
- NMR Spectroscopy : Use - and -NMR (400–600 MHz, CDCl₃ or DMSO-d₆) to confirm imine bond formation (δ 8.3–8.5 ppm for CH=N) and aromatic substituents.
- Mass Spectrometry : ESI-MS or HRMS to verify molecular ion peaks (expected [M+H]⁺ ~468–470 Da).
- X-ray Crystallography : Grow single crystals via slow evaporation (ethanol/dichloromethane). Refine structures using SHELXL (space group determination, thermal parameters) .
Advanced: How to resolve contradictory crystallographic data (e.g., bond length anomalies or twinning)?
Q. Methodological Answer :
- Twinning Analysis : Use PLATON or CrysAlisPro to detect twinning (Hooft parameter >0.5). Apply twin refinement in SHELXL with HKLF5 format .
- Disorder Handling : For flexible naphthyl groups, refine occupancy ratios and apply restraints (DFIX, SIMU) to stabilize ADPs.
- Validation Tools : Cross-check with CheckCIF (IUCr) to flag outliers (>4σ in bond lengths/angles) .
Advanced: What strategies are effective for assessing the compound’s biological activity (e.g., receptor binding)?
Q. Methodological Answer :
- Radioligand Displacement Assays : Test affinity for serotonin/dopamine receptors (e.g., 5-HT₂A, D₂) using -ketanserin or -spiperone. Calculate IC₅₀ via nonlinear regression (GraphPad Prism) .
- Functional Assays : Measure cAMP inhibition (GPCR activity) in HEK293 cells transfected with target receptors. Normalize data to forskolin-stimulated controls .
- Contradiction Mitigation : Replicate assays in orthogonal systems (e.g., β-arrestin recruitment vs. calcium flux) to confirm mechanism .
Advanced: How to computationally model receptor-ligand interactions for this compound?
Q. Methodological Answer :
- Docking Studies : Use AutoDock Vina or Schrödinger Glide to predict binding poses in GPCRs (e.g., 5-HT₂A PDB: 6A93). Set grid boxes around orthosteric sites (20ų).
- MD Simulations : Run 100-ns simulations (AMBER or GROMACS) to assess stability (RMSD <2.0 Å). Analyze hydrogen bonds (e.g., imine-N with Ser159) and hydrophobic contacts (naphthyl with Phe339) .
- Validation : Compare predicted vs. experimental IC₅₀ values; adjust force fields if ΔIC₅₀ >10-fold .
Advanced: How to optimize pharmacokinetic properties (e.g., solubility, metabolic stability)?
Q. Methodological Answer :
- Lipophilicity Adjustment : Introduce polar groups (e.g., -OH, -SO₂NH₂) to reduce logP (target 2–3). Calculate partition coefficients via MarvinSketch .
- Metabolic Stability : Incubate with human liver microsomes (HLM). Identify labile sites (e.g., imine bond) via LC-MS/MS metabolite profiling. Replace with bioisosteres (e.g., oxadiazole) .
- Solubility Enhancement : Formulate with cyclodextrins (e.g., HP-β-CD) or nanoemulsions (particle size <200 nm) .
Basic: How to address compound instability during synthesis or storage?
Q. Methodological Answer :
- Light/Temperature Control : Store at -20°C in amber vials under argon.
- Stabilizers : Add 0.1% BHT to ethanol solutions to prevent radical degradation.
- Degradation Analysis : Use accelerated stability testing (40°C/75% RH for 4 weeks). Monitor via HPLC for hydrolysis products (e.g., free aldehyde/amine) .
Advanced: How to resolve conflicting bioactivity data across different assay platforms?
Q. Methodological Answer :
- Assay-Specific Factors : Check cell line variability (e.g., CHO vs. HEK293 for GPCRs) and buffer composition (divalent cations affect receptor conformations).
- Data Normalization : Use Z’-factor (>0.5) to validate assay robustness. Normalize to reference agonists (e.g., 100% = 10 μM serotonin).
- Meta-Analysis : Apply Bland-Altman plots to quantify inter-assay bias. Prioritize data from GLP-certified labs .
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